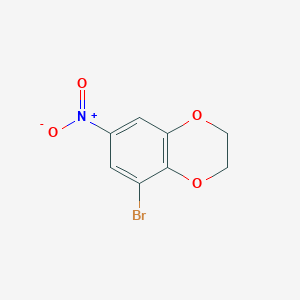

![molecular formula C10H8N2O4S B11960403 1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11960403.png)

1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H10N2O4S It is characterized by the presence of a pyrrolidine-2,5-dione core structure, which is substituted with a 4-nitrophenylsulfanyl group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-[(4-Nitrophenyl)sulfanyl]pyrrolidin-2,5-dion erfolgt typischerweise durch die Reaktion von Pyrrolidin-2,5-dion mit 4-Nitrothiophenol unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid und einem geeigneten Lösungsmittel wie Ethanol durchgeführt. Das Reaktionsgemisch wird mehrere Stunden zum Rückfluss erhitzt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten.

Industrielle Produktionsverfahren

In der industriellen Umgebung kann die Produktion von 1-[(4-Nitrophenyl)sulfanyl]pyrrolidin-2,5-dion ähnliche Synthesewege, aber im größeren Maßstab beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Außerdem werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

1-[(4-Nitrophenyl)sulfanyl]pyrrolidin-2,5-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.

Substitution: Die Nitrophenylsulfanyl-Gruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Pyrrolidin-2,5-dion-Derivate.

Wissenschaftliche Forschungsanwendungen

1-[(4-Nitrophenyl)sulfanyl]pyrrolidin-2,5-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor.

Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wissenschaftliche Forschungsanwendungen

1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Der Wirkungsmechanismus von 1-[(4-Nitrophenyl)sulfanyl]pyrrolidin-2,5-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme inhibieren, indem es an deren aktive Zentren bindet und so deren katalytische Aktivität blockiert. Die Nitrophenylsulfanyl-Gruppe spielt eine entscheidende Rolle für die Bindungsaffinität und Spezifität der Verbindung. Außerdem ermöglicht die Fähigkeit der Verbindung, verschiedene chemische Umwandlungen zu durchlaufen, die Modulation verschiedener biologischer Signalwege.

Vergleich Mit ähnlichen Verbindungen

1-[(4-Nitrophenyl)sulfanyl]pyrrolidin-2,5-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-[(4-Methylphenyl)sulfanyl]pyrrolidin-2,5-dion: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Nitrogruppe.

1-[(4-Chlorphenyl)sulfanyl]pyrrolidin-2,5-dion: Enthält ein Chloratom anstelle einer Nitrogruppe.

1-[(4-Methoxyphenyl)sulfanyl]pyrrolidin-2,5-dion: Besitzt eine Methoxygruppe anstelle der Nitrogruppe.

Diese Verbindungen teilen sich das Pyrrolidin-2,5-dion-Grundgerüst, unterscheiden sich aber in ihren Substituenten, was ihre chemischen Eigenschaften und biologischen Aktivitäten erheblich beeinflussen kann.

Eigenschaften

Molekularformel |

C10H8N2O4S |

|---|---|

Molekulargewicht |

252.25 g/mol |

IUPAC-Name |

1-(4-nitrophenyl)sulfanylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H8N2O4S/c13-9-5-6-10(14)11(9)17-8-3-1-7(2-4-8)12(15)16/h1-4H,5-6H2 |

InChI-Schlüssel |

OFMYIQWJIWBLCY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1=O)SC2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11960325.png)

![4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol](/img/structure/B11960345.png)

![1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone](/img/structure/B11960350.png)

![Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960375.png)

![Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]-](/img/structure/B11960383.png)